![molecular formula C23H23ClN6O B12456775 1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12456775.png)
1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of this core with 2-methoxyphenylpiperazine under appropriate conditions .
Chemical Reactions Analysis
1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds to 1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 1-(5-Chloro-2-methylphenyl)-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(5-Chloro-2-methylphenyl)-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol These compounds share similar structural features but may differ in their biological activities and specific applications .
Properties
Molecular Formula |
C23H23ClN6O |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6O/c1-16-7-8-17(24)13-20(16)30-23-18(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-5-3-4-6-21(19)31-2/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
TZXGGWPGSJZDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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